



Application Notes and Protocols for Topoisomerase II

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key assays used to study the activity of Topoisomerase II (Topo II), a critical enzyme in DNA replication, transcription, and chromosome segregation. The protocols are intended for researchers in academic and industrial settings, particularly those involved in cancer drug discovery and development.

Topoisomerase II alters DNA topology by creating transient double-strand breaks, allowing for the passage of another DNA duplex through the break before resealing it. This activity is essential for relieving torsional stress and decatenating intertwined DNA molecules. Due to its vital role in cell proliferation, Topo II is a major target for anticancer drugs. These drugs can be broadly categorized as either Topo II poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, or catalytic inhibitors, which prevent the enzyme from completing its catalytic cycle without trapping it on the DNA.[1][2][3][4]

This document outlines the protocols for three fundamental assays to characterize Topo II activity and to screen for its inhibitors: the DNA Relaxation Assay, the DNA Decatenation Assay, and the DNA Cleavage Assay.

I. Topoisomerase II DNA Relaxation Assay

The Topo II DNA relaxation assay assesses the ability of the enzyme to relax supercoiled plasmid DNA. In the presence of ATP, Topo II introduces transient double-strand breaks to unwind the supercoiled DNA, resulting in a relaxed form. This change in DNA topology can be



visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different rates.

Experimental Protocol

- 1. Materials:
- Human Topoisomerase IIα
- Supercoiled plasmid DNA (e.g., pBR322)
- 10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[5]
- 10x ATP Solution: 10 mM ATP
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.[5]
- Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[5]
- Chloroform:isoamyl alcohol (24:1)
- Agarose
- TAE or TBE buffer
- Ethidium bromide or other DNA stain
- Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
- 2. Procedure:
- On ice, prepare a reaction mixture for each assay. For a final volume of 30 μL, combine:
 - 3 μL of 10x Topo II Assay Buffer
 - 3 μL of 10x ATP Solution



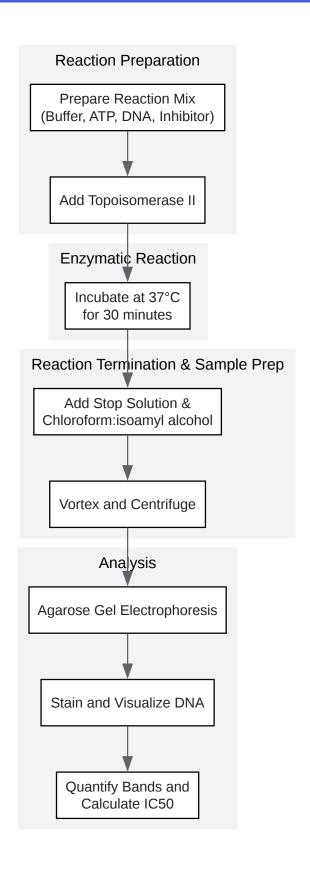
- 0.5 μg of supercoiled pBR322 DNA
- Test compound at various concentrations (or solvent control)
- Nuclease-free water to bring the volume to 27 μL.
- Add 3 μL of diluted Topoisomerase IIα to each reaction tube. The optimal amount of enzyme should be determined empirically by performing a titration curve to find the lowest concentration that gives complete relaxation.
- Mix gently and incubate the reactions at 37°C for 30 minutes.
- Stop the reaction by adding 30 μL of the Stop Solution/Loading Dye and 30 μL of chloroform:isoamyl alcohol (24:1).[5]
- Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.
- Load 20 μL of the upper aqueous phase onto a 1% agarose gel.
- Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.[5]
- Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.
- 3. Data Analysis: The supercoiled plasmid DNA will migrate faster than the relaxed circular DNA. The inhibition of Topo II activity will result in a higher proportion of supercoiled DNA. The intensity of the DNA bands can be quantified using densitometry software. The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can then be calculated.

Ouantitative Data: Topo II Relaxation Inhibitors

| Inhibitor | Topoisomerase II Isoform | IC50 (μM) | Reference |
|-----------|-----------------------------|-----------|-----------|
| Etoposide | Human Topo IIα | 69.7 | [6] |

Experimental Workflow: DNA Relaxation Assay





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Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.



II. Topoisomerase II DNA Decatenation Assay

The decatenation assay measures the ability of Topo II to resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. This process is crucial for the segregation of newly replicated chromosomes during mitosis. The large kDNA network cannot enter the agarose gel, while the decatenated minicircles can, allowing for a clear distinction between substrate and product.

Experimental Protocol

- 1. Materials:
- Human Topoisomerase IIα
- Kinetoplast DNA (kDNA)
- 10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[7]
- 10x ATP Solution: 10 mM ATP
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol.
- Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[7]
- Chloroform:isoamyl alcohol (24:1)
- Agarose
- TAE or TBE buffer
- Ethidium bromide or other DNA stain
- Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
- 2. Procedure:



- On ice, prepare a reaction mixture for each assay. For a final volume of 30 μ L, combine:
 - 3 μL of 10x Topo II Assay Buffer
 - 3 μL of 10x ATP Solution
 - 200 ng of kDNA[6]
 - Test compound at various concentrations (or solvent control)
 - Nuclease-free water to bring the volume to 27 μL.
- Add 3 μ L of diluted Topoisomerase II α to each reaction tube. The optimal enzyme concentration should be determined by titration.
- Mix gently and incubate at 37°C for 30 minutes.
- Stop the reaction by adding 30 μL of Stop Solution/Loading Dye and 30 μL of chloroform:isoamyl alcohol (24:1).[7]
- Vortex briefly and centrifuge for 2 minutes.
- Load 20 μL of the upper aqueous phase onto a 1% agarose gel.
- Perform electrophoresis at a constant voltage (e.g., 85V for 1 hour).
- Stain the gel and visualize the DNA bands.
- 3. Data Analysis: The catenated kDNA will remain in the loading well, while the decatenated minicircles will migrate into the gel. Inhibition of Topo II will result in a decrease in the amount of decatenated minicircles. The IC50 can be determined by quantifying the intensity of the minicircle bands at different inhibitor concentrations.

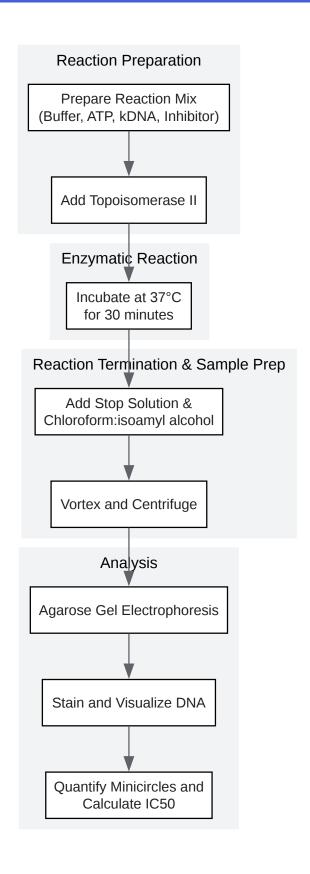
Quantitative Data: Topo II Decatenation Inhibitors



| Inhibitor | Topoisomerase II Isoform | IC50 (μM) | Reference |
|-------------|-----------------------------|-----------|-----------|
| Doxorubicin | Not Specified | 2.67 | [8] |
| XK469 | Human Topo IIα and IIβ | ~130 | [9] |
| Dexrazoxane | Human Topo IIα and IIβ | ~60 | [9] |

Experimental Workflow: DNA Decatenation Assay





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Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.



III. Topoisomerase II DNA Cleavage Assay

The cleavage assay is designed to identify Topo II poisons, which stabilize the covalent intermediate of the Topo II reaction, known as the cleavage complex. In this complex, the enzyme is covalently attached to the 5' ends of the broken DNA. The addition of a strong denaturant like sodium dodecyl sulfate (SDS) traps this complex. Subsequent treatment with proteinase K removes the protein, leaving a linearized plasmid with breaks. The formation of linear DNA from a supercoiled plasmid substrate is indicative of a Topo II poison.

Experimental Protocol

- 1. Materials:
- Human Topoisomerase IIα
- Supercoiled plasmid DNA (e.g., pRYG, which has a high-affinity Topo II cleavage site)[10]
- 10x Topo II Assay Buffer
- 10x ATP Solution (optional, as some poisons do not require ATP)[9]
- 10% Sodium Dodecyl Sulfate (SDS)
- Proteinase K
- Stop Solution/Loading Dye
- Agarose
- TAE or TBE buffer
- Ethidium bromide or other DNA stain
- Test compounds
- 2. Procedure:
- Assemble the reactions on ice. For a 20 μL final volume, combine:



- \circ 2 μ L of 10x Topo II Assay Buffer
- 250 ng of supercoiled plasmid DNA[10]
- Test compound at various concentrations
- Purified Topoisomerase IIα (a higher concentration is often needed for cleavage assays compared to relaxation or decatenation assays)[9]
- Nuclease-free water to 20 μL.
- Incubate the reactions at 37°C for 30 minutes.[10]
- Terminate the reaction by adding 2 μL of 10% SDS.[10]
- Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the Topo II.[10]
- Add loading dye to the samples.
- Load the samples onto a 1% agarose gel containing 0.5 μg/mL ethidium bromide.
- Perform electrophoresis until there is good separation between the supercoiled, linear, and nicked forms of the plasmid.
- Destain the gel in water and visualize the DNA bands.
- 3. Data Analysis: The appearance of a linear DNA band indicates that the test compound is a Topo II poison. The amount of linear DNA can be quantified to determine the potency of the compound.

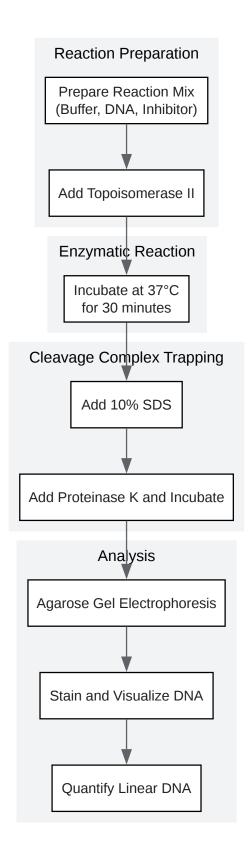
Quantitative Data: Topo II Cleavage-Inducing Agents



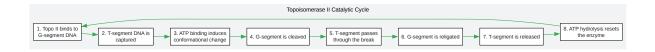
| Inhibitor | Topoisomerase II Isoform | IC50 (μM) | Reference |
|-----------|--|-----------|-----------|
| Genistein | Human Topo II | 37.5 | [11] |
| Etoposide | Yeast Topo II (in the presence of ATP) | 6 | [12] |
| Etoposide | Yeast Topo II (in the absence of nucleotide) | 45 | [12] |

Experimental Workflow: DNA Cleavage Assay









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